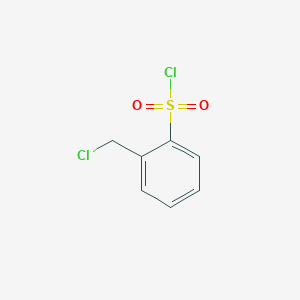

2-(Chloromethyl)benzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZUBQWOGUKTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496667 | |

| Record name | 2-(Chloromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31910-66-4 | |

| Record name | 2-(Chloromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzosultams from 2-(Chloromethyl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzosultams are a significant class of bicyclic sulfonamides that are prevalent in a multitude of biologically active compounds, pharmaceuticals, and agricultural agents.[1][2] Their diverse applications, including their roles as anticancer, antidiabetic, and antibacterial agents, underscore the necessity for robust and efficient synthetic methodologies.[1][3] This document provides a detailed guide for the synthesis of N-substituted benzosultams via the intramolecular cyclization of intermediates derived from 2-(chloromethyl)benzenesulfonyl chloride and primary amines. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step protocol, and discuss the broader context of benzosultam synthesis in modern drug discovery.[3]

Introduction: The Significance of the Benzosultam Scaffold

The benzosultam framework is a privileged scaffold in medicinal chemistry due to its unique conformational constraints and its ability to participate in a variety of biological interactions.[1][2] These structural features have led to the development of numerous compounds with a wide array of therapeutic applications.[1][3] Beyond their biological activity, benzosultams also serve as valuable chiral auxiliaries in asymmetric synthesis and as versatile building blocks for the construction of more complex heterocyclic systems.[1][2] The continued interest in this scaffold necessitates the development of accessible and reliable synthetic routes for the generation of diverse benzosultam libraries.

Reaction Mechanism and Rationale

The synthesis of N-substituted benzosultams from 2-(chloromethyl)benzenesulfonyl chloride and a primary amine is a two-step, one-pot process. The reaction proceeds through an initial sulfonylation of the primary amine, followed by an intramolecular nucleophilic substitution to form the cyclic sulfonamide.

Step 1: Intermolecular Sulfonylation

The reaction commences with the nucleophilic attack of the primary amine on the electrophilic sulfur atom of 2-(chloromethyl)benzenesulfonyl chloride.[4] This is analogous to the well-known Hinsberg reaction for the synthesis of sulfonamides.[4][5] The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during this step, driving the reaction to completion.

Step 2: Intramolecular Cyclization

Following the formation of the N-substituted 2-(chloromethyl)benzenesulfonamide intermediate, an intramolecular SN2 reaction occurs. The sulfonamide nitrogen, rendered sufficiently nucleophilic by the presence of a base, displaces the chloride from the benzylic position to form the five-membered benzosultam ring. The rate of this step is influenced by the nature of the substituent on the amine and the reaction conditions.

Below is a Graphviz diagram illustrating the overall reaction mechanism.

Caption: Reaction mechanism for benzosultam synthesis.

Experimental Protocol

This protocol provides a general method for the synthesis of N-substituted benzosultams. The specific quantities and reaction times may need to be optimized for different primary amines.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 2-(Chloromethyl)benzenesulfonyl chloride | 133-59-5 | 190.65 | Handle with care in a fume hood. Corrosive and moisture-sensitive.[6][7] |

| Primary Amine (R-NH₂) | Varies | Varies | Ensure high purity. |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Anhydrous, freshly distilled. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous. |

| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | For work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For work-up. |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | 58.44 | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying. |

Equipment

-

Round-bottom flask equipped with a magnetic stir bar

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-(chloromethyl)benzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Amine and Base: In a separate flask, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Slow Addition: Transfer the amine/base solution to an addition funnel and add it dropwise to the cooled solution of the sulfonyl chloride over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding 1M HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted benzosultam.

The following flowchart provides a visual representation of the experimental workflow.

Caption: Experimental workflow for benzosultam synthesis.

Safety and Handling Precautions

2-(Chloromethyl)benzenesulfonyl chloride and other sulfonyl chlorides are corrosive and moisture-sensitive.[6][7] It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Avoid inhalation of vapors and contact with skin and eyes.[8] In case of contact, rinse immediately with copious amounts of water and seek medical attention.[6][7][8] All reactions should be conducted under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

Broader Synthetic Context and Modern Methodologies

While the described method offers a straightforward approach to N-substituted benzosultams, the field of organic synthesis has seen the emergence of numerous innovative and powerful catalytic methods for their construction.[1] These modern approaches often provide access to a wider range of structurally diverse benzosultams under milder reaction conditions.

Recent advances in this area include:

-

Transition Metal-Catalyzed C-H Functionalization: This strategy involves the direct functionalization of C-H bonds, offering an atom-economical route to benzosultams.[1][9]

-

Photoredox Catalysis: Visible-light-induced reactions have been successfully employed for the synthesis of benzosultams, often proceeding through radical intermediates.[1]

-

Gold(I)-Catalyzed Cyclization: Gold catalysts have been shown to effectively mediate the cyclization of N-(2-alkynyl)phenylsulfonyl derivatives to yield benzosultams.[10][11]

These advanced methodologies highlight the ongoing efforts to develop more efficient and versatile synthetic tools for accessing the valuable benzosultam scaffold.[1][2]

Conclusion

The synthesis of N-substituted benzosultams from 2-(chloromethyl)benzenesulfonyl chloride provides a reliable and accessible method for obtaining this important class of heterocyclic compounds. The protocol detailed herein, grounded in fundamental principles of sulfonamide formation and intramolecular cyclization, serves as a valuable tool for researchers in both academic and industrial settings. As the demand for novel therapeutic agents continues to grow, the development and application of robust synthetic methodologies for constructing privileged scaffolds like benzosultams will remain a cornerstone of drug discovery.

References

- Recent Advances in Catalytic Synthesis of Benzosultams - PMC - NIH. (n.d.).

- Recent Advances in Catalytic Synthesis of Benzosultams - MDPI. (n.d.).

- Recent Advances in Catalytic Synthesis of Benzosultams - ResearchGate. (2020).

- Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC - NIH. (n.d.).

- Benzosultam Synthesis by Gold(I)-Catalyzed Ammonium Formation/Nucleophilic Substitution. (2019). Organic Letters.

- Benzosultam Synthesis by Gold(I)-Catalyzed Ammonium Formation/Nucleophilic Substitution - ACS Publications. (2019).

- Hinsberg reaction - Wikipedia. (n.d.).

- How does the Hinsberg's test help determine amines? - Quora. (2016).

- SAFETY DATA SHEET - Fisher Scientific. (2012).

- SAFETY DATA SHEET - TCI Chemicals. (2025).

- SAFETY DATA SHEET - FUJIFILM Wako. (n.d.).

- 2 - SAFETY DATA SHEET. (n.d.).

- 13 - • SAFETY DATA SHEET. (2025).

- Benzenesulfonyl chloride, 2-methyl- - the NIST WebBook. (n.d.).

Sources

- 1. Recent Advances in Catalytic Synthesis of Benzosultams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. Recent Advances in Catalytic Synthesis of Benzosultams | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 2-(Chloromethyl)benzene-1-sulfonyl Chloride for Benzosultam Scaffolding

[1]

Abstract & Utility Profile

This application note details the protocol for utilizing 2-(Chloromethyl)benzene-1-sulfonyl chloride (CAS: 56173-77-2) as a bifunctional linchpin in the synthesis of 1,2-benzisothiazoline-1,1-dioxides (benzosultams) .[1] Unlike standard sulfonyl chlorides that yield simple sulfonamides, this reagent possesses an ortho-chloromethyl motif acting as a latent electrophile.[1] This structure allows for a sequential "Sulfonylation-Alkylation" cascade, providing rapid access to heterocyclic sultam scaffolds—critical pharmacophores in carbonic anhydrase inhibitors, anti-inflammatory agents, and HIV reverse transcriptase inhibitors.

Reagent Profile

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 56173-77-2 |

| Molecular Weight | 225.09 g/mol |

| Physical State | Viscous oil or low-melting solid (Grade dependent) |

| Hazards | Lachrymator , Corrosive, Moisture Sensitive |

| Storage | < 4°C, under Argon/Nitrogen |

Mechanistic Insight: The "Dual Electrophile" Advantage

The utility of this reagent lies in the differential reactivity of its two electrophilic centers. This kinetic difference allows the chemist to control the reaction pathway:

-

Site A (Sulfonyl Chloride): A "hard" electrophile that reacts rapidly with nucleophiles (amines/alcohols) at low temperatures (

) via nucleophilic substitution at sulfur.[1] -

Site B (Benzylic Chloride): A "soft" electrophile that requires elevated temperatures or stronger bases to undergo

displacement.[1]

By manipulating temperature and base strength, one can either isolate the intermediate 2-(chloromethyl)benzenesulfonamide or drive the reaction to the cyclic benzosultam .[1]

Diagram 1: Reaction Pathway & Mechanism

Caption: Sequential activation of electrophilic sites. Step 1 forms the sulfonamide bond; Step 2 utilizes the pendant chloromethyl group for ring closure.

Experimental Protocols

Safety Pre-Requisite

CRITICAL WARNING: The ortho-chloromethyl moiety grants this compound lachrymatory properties similar to benzyl chloride.[1]

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

-

Quench: Treat all glassware with aqueous NaOH before removal from the hood to hydrolyze residual alkylating agent.[1]

Method A: Two-Step Synthesis (Isolation of Intermediate)

Recommended for valuable amines or when the cyclization requires optimization.[1]

Step 1: Sulfonylation[1]

-

Preparation: In a flame-dried round-bottom flask under

, dissolve Amine (1.0 equiv) in anhydrous DCM (0.2 M) . -

Base Addition: Add Triethylamine (1.2 equiv) or Pyridine (1.5 equiv) .[1] Cool the mixture to 0°C .

-

Reagent Addition: Dissolve This compound (1.05 equiv) in a minimal amount of DCM. Add dropwise to the amine solution over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–4 hours. Monitor by TLC (disappearance of amine).

-

Workup: Quench with water. Wash organic layer with 1N HCl (to remove excess pyridine), sat.[1]

, and brine.[1] Dry over-

Result: Crude 2-(chloromethyl)benzenesulfonamide (usually stable enough for Step 2 without column chromatography).[1]

-

Step 2: Cyclization to Benzosultam

-

Solvent Switch: Dissolve the crude sulfonamide in Acetone or Acetonitrile (0.1 M) .[1]

-

Base Activation: Add

(2.0 equiv) or-

Note: For unreactive amines, use NaH (1.2 equiv) in dry DMF at 0°C, then warm.[1]

-

-

Cyclization: Heat the mixture to reflux (approx. 60–80°C) for 4–12 hours.

-

Workup: Filter off inorganic solids. Concentrate filtrate.[1] Recrystallize from EtOH or purify via silica gel chromatography (Hexane/EtOAc).[1]

Method B: One-Pot Cascade Synthesis

Recommended for robust, non-hindered primary amines.[1]

-

Setup: Dissolve This compound (1.0 equiv) in THF (0.15 M) .

-

Amine Addition: Add Primary Amine (1.0 equiv) at 0°C.

-

Base Addition: Add excess DIPEA (2.5 equiv) or aqueous NaOH (2M, 2.5 equiv) if using biphasic conditions.

-

Thermal Drive: Stir at RT for 1 hour (sulfonylation complete), then heat to 60°C for 6–12 hours.

Decision Matrix & Troubleshooting

Diagram 2: Optimization Workflow

Caption: Workflow logic based on amine substitution. Secondary amines yield stable sulfonamides; primary amines yield sultams.[1]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of Sulfonyl Chloride | Ensure glassware is flame-dried.[1] Use fresh reagent. Avoid aqueous bases in Step 1. |

| Incomplete Cyclization | Base too weak / Temp too low | Switch from |

| Dimerization | Intermolecular reaction favored | Dilute reaction (0.05 M) to favor intramolecular cyclization over intermolecular dimerization.[1] |

| O-Alkylation | Competition with alcohol groups | If amine substrate has -OH, protect -OH first or use selective conditions (sulfonamides form faster than sulfonates).[1] |

References

-

BenchChem. (2025).[1][2][4] Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride. Retrieved from [1]

-

Debnath, S., & Mondal, S. (2015).[1] One-Pot Sonogashira Coupling-Cyclization toward Regioselective Synthesis of Benzosultams. The Journal of Organic Chemistry, 80(8), 3940–3948.[1] Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81625, ((Chloromethyl)sulfonyl)benzene. Retrieved from [1]

-

Fisher Scientific. (2025).[1][2] Safety Data Sheet: 2-Chlorobenzyl chloride derivatives. Retrieved from [1]

-

Hinsberg, O. (1890).[1] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali.[1] Berichte der deutschen chemischen Gesellschaft, 23, 2962–2965.[1] (Foundational reference for sulfonylation mechanics).

Sources

- 1. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Regioselective Nucleophilic Substitution Reactions of 2-(Chloromethyl)benzene-1-sulfonyl chloride

Abstract

2-(Chloromethyl)benzene-1-sulfonyl chloride is a bifunctional electrophilic reagent of significant utility in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1] Its structure presents two distinct sites for nucleophilic attack: a "hard" sulfonyl chloride and a "softer" benzylic chloride. This duality allows for controlled, sequential, or regioselective reactions, but it also necessitates a nuanced understanding of the factors governing its reactivity. This guide provides an in-depth analysis of the reagent's mechanistic underpinnings, detailed application notes for achieving high regioselectivity with various nucleophile classes, and robust, field-proven experimental protocols for researchers and drug development professionals.

The Principle of Dual Reactivity: A Tale of Two Electrophiles

The synthetic power of this compound stems from the differential reactivity of its two electrophilic centers. A strategic approach to its use requires a firm grasp of the electronic and steric properties of each site.

The Electrophilic Centers

-

The Sulfonyl Chloride (-SO₂Cl): The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a "hard" electrophile, readily attacked by "hard" nucleophiles, which are typically highly electronegative and of low polarizability (e.g., primary/secondary amines, alcohols). Reactions at this center proceed via a bimolecular nucleophilic substitution mechanism, often described as an addition-elimination pathway.[2][3]

-

The Benzylic Chloride (-CH₂Cl): The carbon atom of the chloromethyl group is a "softer" electrophile. Its reactivity is significantly enhanced by the adjacent benzene ring, which stabilizes the transition state of both Sₙ1 and Sₙ2 reactions.[4][5] For this primary benzylic halide, the Sₙ2 pathway is generally favored.[6] This site is preferentially attacked by "soft" nucleophiles, which are typically less electronegative and more polarizable (e.g., thiols, iodides).

Achieving Regioselectivity

The selective functionalization of one site over the other is the cornerstone of this reagent's utility. Regioselectivity is the preference for a reaction to occur at one position over another.[7][8] In this context, it is achieved by exploiting the principles of Hard and Soft Acids and Bases (HSAB) theory and by meticulous control of reaction conditions.

-

Nucleophile Choice: Hard nucleophiles (amines, alkoxides) will preferentially attack the hard sulfonyl chloride center. Soft nucleophiles (thiolates) will favor the soft benzylic chloride center.

-

Temperature: Lower temperatures (e.g., 0 °C) generally favor the kinetically controlled reaction, which is often the attack at the more reactive sulfonyl chloride.

-

Solvent and Base: The choice of solvent and base can influence nucleophile reactivity and the stability of intermediates, further guiding the reaction's regiochemical outcome. Polar aprotic solvents like DMF or DMSO may be required for less reactive nucleophiles.[1]

Caption: Diagram 1: Conceptual map of regioselective reactions.

Application Notes for Key Nucleophile Classes

Reactions with N-Nucleophiles: Synthesis of Sulfonamides

Primary and secondary amines are hard nucleophiles that react efficiently and selectively at the sulfonyl chloride group to form stable sulfonamides.[9] This reaction is fundamental in medicinal chemistry. The resulting product retains the reactive chloromethyl group, which can be used for subsequent diversification.

-

Causality of Choices:

-

Base: A non-nucleophilic base like triethylamine or pyridine is used to neutralize the HCl byproduct without competing with the primary amine nucleophile.

-

Temperature: The reaction is initiated at 0 °C to control the initial exotherm and minimize potential side reactions, then allowed to warm to room temperature to ensure completion.

-

Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively non-polar, aprotic, and easily removed during workup.

-

Reactions with O-Nucleophiles: Synthesis of Sulfonate Esters

Alcohols and phenols react similarly to amines, attacking the sulfonyl chloride to produce sulfonate esters.[10] This transformation is highly valuable as it converts a poorly leaving hydroxyl group into an excellent sulfonate leaving group (e.g., mesylate, tosylate), facilitating subsequent substitution or elimination reactions.[11][12]

-

Causality of Choices:

-

Base: Pyridine is often used as both the base and a solvent, as it effectively scavenges HCl and can act as a nucleophilic catalyst.

-

Anhydrous Conditions: Sulfonyl chlorides are sensitive to hydrolysis, so anhydrous conditions are critical to prevent the formation of the corresponding sulfonic acid.[13]

-

Reactions with S-Nucleophiles: Selective C-S Bond Formation

Thiols, especially in their thiolate form, are classic soft nucleophiles. They exhibit strong regioselectivity for the soft benzylic chloride center, leading to the formation of a thioether (sulfide) via an Sₙ2 mechanism. This leaves the sulfonyl chloride group available for other transformations.

-

Causality of Choices:

-

Base: A base such as potassium carbonate or sodium hydroxide is used to deprotonate the thiol, generating the more potent thiolate nucleophile. The choice of base can tune the nucleophilicity.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal for Sₙ2 reactions, as they solvate the cation of the base but not the nucleophile, enhancing its reactivity.

-

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps, stoichiometric guidance, and expected outcomes.

Protocol 1: Regioselective N-Sulfonylation of Benzylamine

This protocol details the selective reaction at the sulfonyl chloride moiety.

Caption: Diagram 2: Experimental workflow for N-sulfonylation.

Methodology:

-

Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction by TLC until the starting amine is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel.

Expected Outcome: Formation of N-benzyl-2-(chloromethyl)benzenesulfonamide in high yield (>90%). The ¹H NMR spectrum should show characteristic peaks for the sulfonamide N-H, the benzylic protons, and the intact chloromethyl (-CH₂Cl) group.

Protocol 2: Regioselective S-Alkylation of Thiophenol

This protocol details the selective reaction at the benzylic chloride moiety.

Methodology:

-

Setup: In a round-bottom flask, dissolve thiophenol (1.0 eq) in dimethylformamide (DMF, ~0.3 M).

-

Base Addition: Add powdered potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir at room temperature for 20 minutes to generate the thiophenolate anion.

-

Reagent Addition: Add this compound (1.0 eq) to the mixture in one portion.

-

Reaction: Heat the reaction mixture to 40-50 °C and stir for 3-5 hours. Monitor the disappearance of the sulfonyl chloride starting material by TLC.

-

Workup: Cool the reaction to room temperature and pour it into a beaker containing ice-water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Combine the organic extracts and wash thoroughly with water and then brine to remove DMF and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Expected Outcome: Formation of phenyl(2-(sulfonyl chloride)benzyl)sulfane. The sulfonyl chloride group remains intact, which can be confirmed by its reactivity or by IR spectroscopy (characteristic S=O stretches).

Quantitative Data Summary & Troubleshooting

| Nucleophile Class | Preferred Site | Typical Base | Solvent | Temp (°C) | Expected Yield |

| Primary/Secondary Amine | Sulfonyl Chloride | Pyridine, Et₃N | DCM, THF | 0 to RT | > 90% |

| Alcohol/Phenol | Sulfonyl Chloride | Pyridine | Pyridine, DCM | 0 to RT | 85-95% |

| Thiol/Thiolate | Benzylic Chloride | K₂CO₃, NaH | DMF, ACN | RT to 50 | 80-90% |

Troubleshooting Guide:

-

Low Yield / No Reaction: Ensure all reagents are pure and solvents are anhydrous. For less reactive nucleophiles, consider increasing the temperature or using a stronger base (e.g., NaH for thiols).

-

Mixture of Products (Poor Regioselectivity): This indicates a loss of kinetic control. For reactions intended for the sulfonyl chloride, ensure the temperature is kept low (0 °C or below) during addition. For reactions at the benzylic site, ensure the nucleophile is sufficiently soft and that a hard base (like an amine) is not present in excess.

-

Formation of Sulfonic Acid: This is due to hydrolysis of the sulfonyl chloride. Ensure strictly anhydrous conditions and a dry nitrogen atmosphere.

References

-

Pecin, I. et al. (2022). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. [Link]

-

King, J. F., & Hillhouse, J. H. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]

-

Quora. Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. [Link]

-

Allen Digital. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.. [Link]

-

Harger, M. J. P., & Williams, A. (1986). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Ballistreri, F. P., et al. (1981). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Hunt, I. Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. [Link]

-

ChemTube3D. SN2 Reaction: Benzyl Chloride with HS-. [Link]

-

Wikipedia. Nucleophilic substitution. [Link]

-

Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

-

Wikipedia. Regioselectivity. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Bartzatt, R., et al. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of.... ResearchGate. [Link]

-

PubChemLite. 2-chloro-4-(chloromethyl)benzene-1-sulfonyl chloride (C7H5Cl3O2S). [Link]

-

ResearchGate. Mechanism of reaction with ((chloromethyl)sulfonyl)benzenes. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

Rossi, R. A., & Pierini, A. B. (1995). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. [Link]

-

Quora. What do you mean by regioselectivity and stereoselectivity reactions? With example?. [Link]

-

Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. [Link]

-

ResearchGate. The direct conversion of benzenethiol to sulfonamides. [Link]

-

Study.com. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. [Link]

-

King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Canadian Journal of Chemistry. [Link]

-

YouTube. Sulfonyl Chlorides. [Link]

-

Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

- Google Patents. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols.

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Sciencemadness Discussion Board. sulfonylchloride to thiol. [Link]

-

Organic Chemistry Data. Alcohol to Chloride - Common Conditions. [Link]

Sources

- 1. This compound | 31910-66-4 | Benchchem [benchchem.com]

- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Regioselectivity - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. What are the products when Benzene Sulfonyl Chloride reacts with alcohols? - Blog [nuomengchemical.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Note: Ag(I)-Catalyzed Cyclization of Vinyl Sulfonamides for Benzosultam Synthesis

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the Ag(I)-catalyzed alkylative cyclization of vinyl sulfonamides , a methodology recently advanced to synthesize benzo-fused-γ-sultams .

This protocol specifically addresses the cyclization of vinyl sulfonamides—often derived from ortho-functionalized aniline precursors (such as 2-chloromethyl analogs or 2-aminobenzenesulfonamides)—into high-value sultam scaffolds via a radical cascade mechanism.

Introduction & Scope

Benzosultams are critical pharmacophores found in anti-inflammatory agents (e.g., Ampiroxicam), carbonic anhydrase inhibitors (e.g., Brinzolamide), and calpain inhibitors. Traditional synthesis often relies on the cyclization of 2-(chloromethyl)benzenesulfonamides using strong bases or palladium catalysis.

However, the Ag(I)-catalyzed cyclization of vinyl sulfonamides represents a modern, atom-economical "disconnection" that allows for the simultaneous introduction of alkyl groups and ring closure. This method utilizes silver(I) to catalyze a radical cascade, often employing carboxylic acids as alkyl radical precursors via decarboxylation.

Key Advantages:

-

Mild Conditions: Avoids the harsh bases required for traditional 2-chloromethyl cyclizations.

-

Modular: Allows late-stage introduction of alkyl side chains (from carboxylic acids) during the cyclization step.

-

Broad Scope: Tolerates diverse functional groups on the sulfonamide nitrogen and the aromatic core.

Mechanistic Insight

The reaction proceeds via a Ag(I)/S₂O₈²⁻ mediated radical cascade . Unlike Pd-catalyzed Heck cyclizations which proceed via organometallic intermediates, this pathway involves single-electron transfer (SET).

The Pathway (Step-by-Step Causality):

-

Radical Generation: Ag(I) is oxidized to Ag(II) by the persulfate oxidant (Na₂S₂O₈). The Ag(II) species promotes the oxidative decarboxylation of the carboxylic acid (R-COOH), generating an alkyl radical (R•).

-

Radical Addition: The alkyl radical (R•) regioselectively adds to the terminal position of the vinyl sulfonamide double bond (Michael acceptor), generating a stabilized benzylic radical intermediate.

-

Intramolecular Cyclization: The resulting radical attacks the adjacent aromatic ring (homolytic aromatic substitution), forming a cyclohexadienyl radical.

-

Oxidation & Re-aromatization: The intermediate is oxidized (by Ag(II) or S₂O₈²⁻) and deprotonated to restore aromaticity, yielding the final benzosultam.

Figure 1: Ag(I)-mediated radical decarboxylative alkylation/cyclization pathway.

Experimental Protocol

This protocol is validated for the synthesis of 4-alkyl-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxides.

Materials & Reagents

| Component | Specification | Role |

| Vinyl Sulfonamide (1a) | N-Phenyl-ethenesulfonamide (or derivative) | Substrate |

| Carboxylic Acid (2a) | Pivalic acid, Adamantane carboxylic acid, etc. | Alkyl Radical Source |

| Catalyst | Ag₂CO₃ (Silver Carbonate) | Radical Initiator/Catalyst |

| Oxidant | Na₂S₂O₈ (Sodium Persulfate) | Terminal Oxidant |

| Solvent System | CH₃CN : H₂O (1:1 v/v) | Reaction Medium |

Step-by-Step Procedure

1. Reaction Assembly:

-

To a 15 mL sealed tube equipped with a magnetic stir bar, add the Vinyl Sulfonamide (0.2 mmol, 1.0 equiv).

-

Add the Carboxylic Acid (0.6 mmol, 3.0 equiv). Note: Excess acid is required to compensate for competitive non-productive decarboxylation.

-

Add Ag₂CO₃ (0.02 mmol, 10 mol%). Note: AgNO₃ can also be used, but Carbonate often provides better buffering.

-

Add Na₂S₂O₈ (0.6 - 1.0 mmol, 3.0 - 5.0 equiv).

2. Solvent Addition:

-

Add 3.0 mL of CH₃CN:H₂O (1:1) mixture.

-

Critical: Degassing is generally not strictly required for Ag-catalyzed decarboxylation, but purging with Argon for 2 minutes ensures reproducibility by removing excess dissolved oxygen that might quench radicals.

3. Incubation:

-

Seal the tube and heat the reaction block to 85 °C .

-

Stir vigorously (800 rpm) for 2–4 hours .

-

Monitoring: Monitor consumption of the vinyl sulfonamide by TLC (Hexane/EtOAc 7:3). The product typically appears as a more polar, UV-active spot.

4. Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

-

Combine organic layers and wash with saturated NaHCO₃ (to remove unreacted carboxylic acid) and Brine.[1]

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification:

-

Purify the crude residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (starting 95:5 to 70:30).

Data Analysis & Troubleshooting

Expected Results

| Substrate Class | Alkyl Source (Acid) | Typical Yield | Notes |

| N-Phenyl Vinyl Sulfonamide | Pivalic Acid (3°) | 80–88% | Excellent efficiency with tertiary radicals. |

| N-Phenyl Vinyl Sulfonamide | Cyclohexanecarboxylic Acid (2°) | 60–75% | Good efficiency; slight reduction due to slower radical formation. |

| N-Methyl Vinyl Sulfonamide | Pivalic Acid | 40–50% | Lower yield; N-aryl group assists cyclization via stabilization. |

Troubleshooting Guide

-

Low Yield (<30%):

-

Cause: Incomplete decarboxylation.

-

Fix: Increase temperature to 90°C or add fresh Ag catalyst (5 mol%) after 2 hours.

-

-

Complex Mixture:

-

Cause: Polymerization of vinyl sulfonamide.[2]

-

Fix: Dilute reaction (increase solvent volume to 5 mL) or add the oxidant portion-wise over 1 hour.

-

-

Starting Material Recovery:

-

Cause: Poisoned catalyst (AgCl formation if chlorinated solvents/reagents are present).

-

Fix: Ensure water quality is high (Milli-Q) and avoid halogenated additives.

-

References

-

Dupud, R., Merugu, K. K., Ra, R., & Ramesh, R. (2024). "Synthesis of benzosultams via Ag(I)-catalyzed alkylative cyclization of vinyl sulfonamides." Organic & Biomolecular Chemistry.

-

Mondal, S., & Debnath, S. (2014).[3] "Synthesis of sultams via metal-catalyzed cyclization." Synthesis, 46, 368-374.[3] (Context on traditional sultam synthesis).

-

Reuter, D. C., et al. (2003). "Synthesis of Vinyl Sulfonamides Using the Horner Reaction." Synthesis, 2321-2324. (Protocol for synthesizing the vinyl sulfonamide starting materials).

Sources

Application Note: Using 2-(Chloromethyl)benzenesulfonyl Chloride as a Bifunctional Electrophile for Benzosultam Synthesis

Executive Summary

This guide details the strategic application of 2-(chloromethyl)benzenesulfonyl chloride as a bifunctional electrophile. Unlike standard sulfonyl chlorides, this reagent possesses a secondary electrophilic site (an ortho-chloromethyl group), enabling a "linchpin" reactivity mode. It is primarily employed to synthesize N-substituted 1,2-benzisothiazoline-1,1-dioxides (benzosultams) —a privileged scaffold in medicinal chemistry found in anti-inflammatory and antiviral therapeutics.

This document provides a validated two-step protocol for benzosultam synthesis, mechanistic insights into the "ortho-effect" cyclization, and critical safety handling procedures for this lachrymatory agent.

Chemical Profile & Reactivity Analysis

Compound Identity[1][2][3]

-

Name: 2-(Chloromethyl)benzenesulfonyl chloride

-

CAS Number: 31910-66-4

-

Molecular Formula: C₇H₆Cl₂O₂S

-

Molecular Weight: 225.09 g/mol

-

Physical State: Viscous oil or low-melting solid (dependent on purity).

Bifunctional Reactivity

The utility of this compound stems from its two distinct electrophilic centers, which react at different rates and under different conditions (Chemo-differentiation):

-

Sulfonyl Chloride (

): A "hard" electrophile. It reacts rapidly with nucleophiles (primary amines, alcohols) under mild basic conditions (0 °C) to form sulfonamides or sulfonate esters. -

Chloromethyl Group (

): A "soft" electrophile. It requires stronger forcing conditions (heat, strong base) to undergo nucleophilic substitution (

The Strategic Advantage: This reactivity gradient allows for sequential functionalization . A researcher can first install the sulfonamide bond and then, in a second controlled step, trigger the intramolecular cyclization to close the sultam ring.

Mechanism of Action: The "Catch-and-Release" Cyclization

The synthesis of benzosultams proceeds via a cascade or sequential pathway. The amine nucleophile first "catches" the sulfonyl group, anchoring the molecule. Subsequently, the nitrogen atom—now acidified by the electron-withdrawing sulfonyl group—is deprotonated to attack the benzylic carbon, releasing chloride and closing the ring.

Figure 1: Mechanistic pathway for the conversion of 2-(chloromethyl)benzenesulfonyl chloride to benzosultams.

Experimental Protocol: Synthesis of N-Substituted Benzosultams

Objective: Synthesis of N-Benzyl-1,2-benzisothiazoline-1,1-dioxide. Methodology: Two-Step, Isolated Intermediate (Recommended for high purity).

Phase 1: Sulfonylation (Formation of the Sulfonamide)

This step installs the amine. The temperature must be controlled to prevent premature cyclization or polymerization.

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve Benzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration). -

Addition: Cool the solution to 0 °C using an ice bath.

-

Reagent Introduction: Dropwise, add a solution of 2-(chloromethyl)benzenesulfonyl chloride (1.05 equiv) in DCM over 20 minutes.

-

Note: The reaction is exothermic. Maintain temperature < 5 °C.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Intermediate usually moves slower than starting material due to polarity).

-

Workup: Quench with 1M HCl. Extract with DCM (3x). Wash organics with brine, dry over

, and concentrate in vacuo.-

Result: Crude 2-(chloromethyl)-N-benzylbenzenesulfonamide. (Usually a solid/oil sufficient for Step 2).

-

Phase 2: Cyclization (Ring Closure)

This step requires a base strong enough to deprotonate the sulfonamide (

-

Solvation: Dissolve the crude sulfonamide from Phase 1 in anhydrous DMF (0.1 M).

-

Base Addition: Cool to 0 °C. Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 1.5 equiv) portion-wise.

-

Alternative: For acid-sensitive substrates, use

(3.0 equiv) in Acetonitrile and reflux for 4-6 hours.

-

-

Reaction: Stir at RT for 2–4 hours (if using NaH) or Reflux (if using

). -

Completion: TLC should show conversion to a less polar spot (the sultam).

-

Workup: Carefully quench with saturated

solution (hydrogen gas evolution). Dilute with water and extract with Ethyl Acetate.[1][2] -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient).

Data Summary Table: Optimization Parameters

| Parameter | Condition A (Standard) | Condition B (Mild) | Condition C (One-Pot) |

| Step 1 Base | Triethylamine (TEA) | Pyridine | DIPEA (Excess) |

| Step 1 Solvent | DCM | THF | Acetonitrile |

| Step 2 Base | NaH (Strong) | DIPEA (Excess) | |

| Step 2 Temp | 0 °C | Reflux (80 °C) | Reflux (80 °C) |

| Yield (Typical) | 85-95% | 70-85% | 60-75% |

| Use Case | Robust substrates | Acid/Base sensitive groups | High-throughput screening |

Troubleshooting & Expert Tips

Common Failure Modes

-

Hydrolysis of Reagent: The sulfonyl chloride is moisture sensitive. If the starting material spot stays at the baseline or you isolate benzenesulfonic acid, your solvent was wet or the reagent has degraded.

-

Fix: Distill the reagent or use a fresh bottle. Dry solvents over molecular sieves.

-

-

Incomplete Cyclization: Isolation of the linear sulfonamide intermediate.

-

Fix: The base was too weak or the reaction time too short. Switch from

to NaH or DBU. Ensure the reaction is anhydrous.

-

-

Dimerization: Intermolecular reaction between two sulfonamide molecules instead of intramolecular cyclization.

-

Fix: Perform Phase 2 under high dilution (0.05 M or lower) to favor the intramolecular pathway.

-

Analytical Checkpoints

-

1H NMR: Look for the disappearance of the

singlet (typically -

IR Spectroscopy: The Sulfonyl stretch shifts significantly upon cyclization.

Safety & Handling Protocol (Critical)

Hazard Classification:

-

Corrosive: Causes severe skin burns and eye damage (Sulfonyl Chloride).

-

Lachrymator: The chloromethyl moiety releases benzyl chloride-like vapors, which are potent tear agents.

-

Acute Toxicity: Harmful if inhaled or swallowed.

Handling Procedures:

-

Engineering Controls: ALWAYS handle this compound in a functioning chemical fume hood. Do not weigh on an open bench.

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

-

Quenching Spills: Neutralize spills immediately with dilute aqueous ammonia or sodium bicarbonate. Do not wipe with water alone (generates HCl gas).

-

Waste Disposal: Quench reaction mixtures with water/base before disposal into halogenated waste containers.

References

-

General Synthesis of Benzosultams

-

Reactivity of Sulfonyl Chlorides

-

Cyclization Protocols (Saccharin Analogs)

-

Safety Data

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Chloromethyl)benzoyl chloride (Analogous handling).

-

Sources

- 1. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BENZOSULTAMS-REV [ww2.icho.edu.pl]

- 4. Synthesis and properties of N-substituted saccharin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. ijmcr.com [ijmcr.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Troubleshooting & Optimization

Technical Support Center: 2-(Chloromethyl)benzene-1-sulfonyl chloride

Welcome to the technical support center for 2-(Chloromethyl)benzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on preventing the hydrolysis of this highly reactive reagent. By understanding the mechanisms of degradation and implementing rigorous experimental techniques, you can ensure the integrity of your starting material and the success of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common issues encountered when working with this compound.

Q1: My reaction yield is consistently low, and I suspect my starting material is degraded. What is the likely cause?

A: The most probable cause is the hydrolysis of the this compound. This compound is highly sensitive to moisture and can react with water from various sources—such as atmospheric humidity, wet solvents, or contaminated glassware—to form the corresponding sulfonic acid.[1][2][3] This sulfonic acid byproduct is unreactive in most subsequent reactions intended for the sulfonyl chloride, thus lowering your yield.[3]

Q2: How can I quickly check if my this compound has hydrolyzed?

A: ¹H NMR spectroscopy is an effective method. In a deuterated aprotic solvent like CDCl₃, the pristine sulfonyl chloride will show characteristic peaks for the aromatic and chloromethyl protons.[4] The hydrolyzed product, 2-(chloromethyl)benzenesulfonic acid, will have shifted proton signals, particularly the disappearance of the sulfonyl chloride's characteristic downfield shift and the potential appearance of a broad acidic proton peak. Comparing the NMR spectrum of your reagent to a reference spectrum of the pure compound can reveal the extent of degradation.[5]

Q3: What are the ideal storage conditions for this compound to maximize its shelf life?

A: To prolong the shelf life of this reagent, it must be protected from atmospheric moisture.[6] The best practice is to store it in a tightly sealed container, preferably with a PTFE-lined cap, inside a desiccator containing an active drying agent like silica gel or activated alumina.[6][7][8] For long-term storage, placing the sealed container in a freezer can slow down decomposition, but care must be taken to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold reagent.[9]

Q4: I performed an aqueous workup. How can I minimize hydrolysis during this step?

A: While seemingly counterintuitive, an aqueous workup can be performed if done correctly and quickly. It is critical to work at low temperatures (e.g., using an ice bath) to slow the rate of hydrolysis.[1][2] The sulfonyl chloride is less soluble in cold water, which can sometimes help it precipitate and protect it from extensive hydrolysis.[1] After the aqueous wash, immediately extract the product into a dry, aprotic organic solvent and dry the organic layer thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄ before concentrating.[2]

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Issue 1: Significant Sulfonic Acid Impurity Detected in Crude Product

-

Symptoms: NMR or LC-MS analysis of your crude reaction mixture shows a significant peak corresponding to 2-(chloromethyl)benzenesulfonic acid. The reaction did not go to completion, or the yield of the desired product is low.

-

Root Cause Analysis: This is a clear indication of premature hydrolysis of the sulfonyl chloride, either before or during the reaction. The source of water could be the solvent, reagents, glassware, or the reaction atmosphere.

-

Corrective Actions:

-

Ensure Anhydrous Conditions: All glassware must be rigorously dried before use, either by flame-drying under vacuum or by oven-drying at >120°C for several hours.[2][10] Allow glassware to cool in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

-

Use Dry Solvents: Use freshly distilled, anhydrous aprotic solvents.[1][11] Solvents like dichloromethane (DCM) or toluene can be dried by distillation over a suitable drying agent like calcium hydride (for DCM) or sodium/benzophenone (for toluene).[11] Alternatively, solvents can be dried by storing them over activated molecular sieves (3Å or 4Å).[10][12]

-

Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.[1] This prevents atmospheric moisture from entering the reaction vessel. Specialized glassware, such as Schlenk flasks and Sure/Seal™ bottles, are designed for this purpose.[9][13]

-

Issue 2: Inconsistent Reaction Results Between Batches

-

Symptoms: You are following the same procedure, but the reaction outcome varies significantly from one experiment to the next.

-

Root Cause Analysis: Inconsistency often points to a variable that is not being adequately controlled. For a moisture-sensitive reaction, this is frequently the water content of the reagents or the environment. The age and storage history of the this compound itself can also be a factor.

-

Corrective Actions:

-

Reagent Quality Check: Before each reaction, consider a quick quality check of the sulfonyl chloride via ¹H NMR if it has been stored for a long time or if the container has been opened multiple times.[5]

-

Standardize Solvent Drying: Implement a consistent and verifiable protocol for drying solvents. For instance, if using molecular sieves, ensure they are properly activated by heating under vacuum and stored correctly.[10][12]

-

Control the Atmosphere: Use an inert gas manifold (Schlenk line) to ensure a consistently dry atmosphere for every reaction. Monitor for leaks in your setup.

-

Temperature Control: The rate of hydrolysis is temperature-dependent.[14] Ensure that reactions are initiated at the same temperature each time, especially during the addition of the sensitive sulfonyl chloride.

-

Experimental Protocols & Methodologies

To ensure the integrity of your experiments, follow these detailed protocols for handling and using this compound.

Protocol 1: Setting Up a Reaction Under Anhydrous, Inert Conditions

This protocol outlines the essential steps for preparing a reaction environment that minimizes the risk of hydrolysis.

Materials:

-

Two-neck round-bottom flask (or Schlenk flask)

-

Septa

-

Nitrogen or Argon gas line with a bubbler

-

Syringes and needles

-

Cannula

-

Oven-dried glassware

-

Anhydrous solvent

-

This compound

Procedure:

-

Glassware Preparation: Place all glassware (flask, stir bar, etc.) in an oven at 120°C for at least 4 hours.

-

Assembly: Quickly assemble the hot glassware while flushing with a stream of dry nitrogen or argon. Seal the openings with septa.

-

Purging: Insert a needle connected to the inert gas line through one septum and an outlet needle in the other. Allow the gas to flow for 10-15 minutes to displace all air and moisture. Remove the outlet needle to maintain a positive pressure of inert gas (indicated by bubbles in the bubbler).

-

Solvent Addition: Add the anhydrous solvent to the flask via a dry syringe or cannula.

-

Reagent Addition: If the other reagents are solids, they can be added to the flask during assembly (Step 2). If they are liquids, add them via a dry syringe.

-

Addition of Sulfonyl Chloride: Dissolve the this compound in a small amount of anhydrous solvent in a separate dry, inerted flask. Transfer this solution to the main reaction flask via cannula or syringe. Add it dropwise if the reaction is exothermic.

-

Reaction: Maintain a positive pressure of inert gas throughout the entire reaction period.

Protocol 2: Drying Dichloromethane (DCM) with Calcium Hydride

Materials:

-

Dichloromethane (reagent grade)

-

Calcium hydride (CaH₂)

-

Distillation apparatus (oven-dried)

-

Nitrogen or Argon gas line

Procedure:

-

Pre-drying (Optional): If the solvent has a high water content, pre-dry it by stirring with anhydrous calcium chloride for several hours, then decanting.

-

Setup: Assemble the distillation apparatus and flame-dry it under vacuum or an inert gas flow.

-

Drying Agent: To the distillation flask, add calcium hydride (approx. 10 g per 1 L of solvent).

-

Reflux: Add the DCM and reflux the mixture under a nitrogen atmosphere for at least one hour. Hydrogen gas will be evolved as the CaH₂ reacts with water.

-

Distillation: Distill the solvent directly into a dry, inert-atmosphere receiving flask (Schlenk flask).

-

Storage: Store the freshly distilled, anhydrous DCM over activated 4Å molecular sieves in a sealed flask under an inert atmosphere.[11]

Data and Diagrams

Table 1: Recommended Anhydrous Solvents and Drying Agents

| Solvent | Primary Drying Agent | Notes |

| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill after refluxing. Do not use sodium.[11] |

| Toluene | Sodium/Benzophenone | Distill when the deep blue color of the ketyl radical persists.[11] |

| Tetrahydrofuran (THF) | Sodium/Benzophenone | Distill when the deep blue color of the ketyl radical persists.[11] |

| Acetonitrile | Calcium Hydride (CaH₂) | Pre-dry with 4Å molecular sieves, then distill from CaH₂.[11] |

| Aprotic Solvents (General) | Activated 3Å or 4Å Molecular Sieves | Store solvent over sieves for at least 24 hours.[10] Sieves must be activated prior to use.[10][12] |

Diagram 1: Hydrolysis Mechanism of this compound

The hydrolysis proceeds via a nucleophilic substitution (SN2-like) mechanism at the sulfur center.

Caption: SN2 hydrolysis pathway of a sulfonyl chloride.

Diagram 2: Experimental Workflow for Anhydrous Reactions

This diagram illustrates the logical flow for setting up a moisture-sensitive reaction.

Caption: Workflow for minimizing hydrolysis in experiments.

References

- Jalon Zeolite. (n.d.). Exploring Various Desiccant Uses in Different Industries.

- BenchChem. (2025). avoiding impurities in the synthesis of sulfonyl chlorides.

- Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant?.

- Practical Guide to MSL. (n.d.). Handling and Storing Sensitive Components.

- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.

- Wiley Analytical Science. (n.d.). How to dry solvents.

- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.

- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.

- Sciencemadness Wiki. (2023, July 25). Drying solvents.

- PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling.

- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.

- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.

- Chemistry LibreTexts. (2021, August 15). Drying Solvents.

- (n.d.). Using molecular sieves for solvent drying.

- Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.

- BenchChem. (2025). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How To [chem.rochester.edu]

- 6. terrauniversal.com [terrauniversal.com]

- 7. jalonzeolite.com [jalonzeolite.com]

- 8. ibisscientific.com [ibisscientific.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.uvic.ca [web.uvic.ca]

- 13. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

Technical Support Center: Troubleshooting Low Yields in Benzosultam Synthesis

Welcome to the Technical Support Center for Benzosultam Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during the synthesis of benzosultams, a critical scaffold in medicinal chemistry.[1][2] As a subclass of bicyclic sulfonamides, their synthesis can present unique challenges leading to low yields.[1] This resource, presented in a question-and-answer format, aims to address specific issues with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during benzosultam synthesis, providing potential causes and recommended solutions.

Q1: My intramolecular cyclization to form the benzosultam is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve it?

A1: Incomplete cyclization is a frequent hurdle in benzosultam synthesis. The primary causes often revolve around suboptimal reaction conditions, including the choice of solvent, temperature, and catalyst.

Root Causes & Troubleshooting Steps:

-

Suboptimal Solvent Selection: The polarity and coordinating ability of the solvent can significantly influence the transition state of the cyclization reaction.

-

Explanation: Solvents that can stabilize the transition state of the intramolecular cyclization can enhance the reaction rate. For instance, polar aprotic solvents are often effective.

-

Troubleshooting Protocol: Conduct a solvent screen to identify the optimal medium for your specific substrate.

-

Set up small-scale parallel reactions using your starting material and chosen catalyst/base in a range of solvents.

-

Suggested solvents for screening include: DMF, acetonitrile, THF, and benzonitrile.[3]

-

Monitor the reactions by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 3, 6, and 24 hours).

-

Compare the consumption of starting material and the formation of the desired benzosultam to identify the most effective solvent.

-

-

-

Inadequate Reaction Temperature: The activation energy for the cyclization may not be reached at the current temperature.

-

Explanation: Intramolecular reactions, while often favored entropically, still require sufficient energy to overcome the activation barrier.

-

Troubleshooting Protocol:

-

Gradually increase the reaction temperature in 10-20 °C increments.

-

Continuously monitor the reaction by TLC to check for the disappearance of starting material and the appearance of the product. Be vigilant for the formation of new, undesired spots which could indicate decomposition at higher temperatures.

-

-

-

Ineffective Catalyst or Base: The choice and concentration of the catalyst or base are critical for promoting the intramolecular cyclization.

-

Explanation: Many modern benzosultam syntheses rely on transition metal catalysts (e.g., Palladium, Rhodium, Copper, Gold) to facilitate C-H activation or other bond-forming steps.[1][4][5] The choice of catalyst and any associated ligands must be appropriate for the specific transformation. Similarly, in base-mediated cyclizations, the strength and steric hindrance of the base can impact the deprotonation step, which is often crucial for initiating the cyclization.

-

Troubleshooting Protocol:

-

Catalyst Screening: If using a catalytic method, screen a variety of catalysts and ligands known to be effective for similar transformations. For example, different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) or copper salts (e.g., CuI, Cu(OTf)₂) can have a profound impact on yield.[3]

-

Base Selection: For base-mediated cyclizations, evaluate a range of bases with varying pKa values and steric profiles (e.g., K₂CO₃, Cs₂CO₃, DBU, NaH).

-

Concentration Optimization: Vary the catalyst or base loading to find the optimal concentration. Higher loadings are not always better and can sometimes lead to side reactions.

-

-

Below is a troubleshooting workflow for incomplete cyclization:

Caption: Troubleshooting workflow for incomplete benzosultam cyclization.

Q2: I'm observing multiple spots on my TLC plate, and the isolated yield of my benzosultam is low. How do I identify and minimize these byproducts?

A2: The formation of byproducts is a common cause of low yields. Identifying these impurities is the first step toward mitigating their formation.

Common Byproducts and Their Prevention:

-

Dimerization or Polymerization of Starting Material: This is particularly common with reactive starting materials.

-

Explanation: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization.

-

Troubleshooting:

-

High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway.

-

Slow Addition: Adding the starting material slowly to the reaction mixture can maintain a low instantaneous concentration, further discouraging intermolecular side reactions.

-

-

-

Oxidative Side Reactions: Depending on the synthetic route, unwanted oxidation of functional groups can occur.

-

Explanation: Some reagents or ambient air can lead to the oxidation of sensitive functionalities on the substrate.

-

Troubleshooting:

-

Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

-

Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

-

-

-

Incomplete Oxidation to the Final Product: In syntheses that involve a final oxidation step, the reduced intermediate may persist.

-

Explanation: Some synthetic pathways, particularly those starting from 2-aminobenzenesulfonamides, may form a dihydro-benzothiadiazine dioxide intermediate that requires a final oxidative dehydrogenation step.[6]

-

Troubleshooting:

-

Protocol for Reaction Monitoring by TLC:

Proper reaction monitoring is crucial for identifying the formation of byproducts in real-time.[8][9]

-

Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[8]

-

Spot the Plate:

-

In the "SM" lane, spot a dilute solution of your starting material.

-

In the "Rxn" lane, spot a sample of your reaction mixture.

-

In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[8]

-

-

Develop the Plate: Place the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). A good starting point for many organic molecules is a solvent system that gives an Rf of 0.3-0.4 for the starting material.[8][9]

-

Visualize and Interpret:

-

After development, visualize the plate under a UV lamp and circle any spots.

-

The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot indicate reaction progress.

-

The co-spot helps to confirm if the spot in the "Rxn" lane is indeed the starting material.

-

The appearance of any new, unexpected spots indicates the formation of byproducts. By tracking the intensity of these spots over time, you can determine if they are intermediates or stable byproducts.

-

Caption: Diagram of a TLC plate for reaction monitoring.

Q3: My crude benzosultam is impure, and I'm having difficulty purifying it, leading to a low isolated yield. What are the best purification strategies?

A3: Effective purification is essential for obtaining a good isolated yield of your benzosultam. The choice of purification method depends on the physical properties of your product and the nature of the impurities.

Purification Techniques:

-

Recrystallization: This is often the most effective method for purifying solid products.

-

Explanation: Recrystallization relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The goal is to find a solvent in which your benzosultam is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.

-

Protocol for Solvent Screening for Recrystallization:

-

Place a small amount of your crude product into several test tubes.

-

To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).

-

Heat the tubes to the boiling point of the solvent. If the solid dissolves, it's a potential candidate.

-

Allow the solutions to cool slowly to room temperature, and then in an ice bath.

-

The solvent that yields a good quantity of crystals upon cooling is a suitable choice for recrystallization.

-

-

General Recrystallization Procedure:

-

Dissolve the crude benzosultam in the minimum amount of the chosen hot solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

-

-

-

Column Chromatography: This technique is useful for separating compounds with different polarities and is effective for both solid and oil products.[10][11]

-

Explanation: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a liquid mobile phase moves through the column.[10] Less polar compounds generally elute faster than more polar compounds.[11]

-

Protocol for Developing a Column Chromatography Method:

-

TLC Analysis: First, use TLC to determine a suitable mobile phase. The ideal solvent system will give your desired benzosultam an Rf value of approximately 0.3 and show good separation from all impurities.[10]

-

Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the packing is uniform to avoid channels.[12]

-

Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.[12]

-

Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can use a single solvent system (isocratic elution) or gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified benzosultam.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified product.

-

-

| Parameter | Recrystallization | Column Chromatography |

| Principle | Differential solubility | Differential adsorption |

| Best for | Crystalline solids | Solids and oils |

| Impurity Type | Soluble impurities | Impurities with different polarity |

| Scalability | Good for large scale | Can be scaled, but may be tedious |

Q4: Could the purity of my starting materials be the reason for my low yield?

A4: Absolutely. The purity of your starting materials is a critical factor that is often overlooked.

Impact of Impure Starting Materials:

-

Stoichiometric Imbalance: Impurities in your starting materials mean that the actual amount of reactant is less than what you weighed out. This leads to an incorrect stoichiometric ratio of reactants, which can significantly impact the yield.

-

Inhibition of Catalysis: Certain impurities can act as catalyst poisons, deactivating your catalyst and halting the reaction.

-

Formation of Unwanted Side Products: Impurities can sometimes be more reactive than your starting material, leading to the formation of a complex mixture of byproducts that can be difficult to separate from your desired product.

Best Practices for Ensuring Starting Material Purity:

-

Characterization: Before starting your synthesis, characterize your starting materials using techniques like NMR, LC-MS, and melting point analysis to confirm their identity and purity.

-

Purification of Starting Materials: If your starting materials are found to be impure, purify them before use. Recrystallization is a good option for solid starting materials, while distillation can be used for liquids.

-

Proper Storage: Ensure that your starting materials and reagents are stored under the appropriate conditions (e.g., in a desiccator for moisture-sensitive compounds) to prevent degradation over time. The presence of moisture can sometimes have a stabilizing effect, but in other cases, it can lead to unwanted side reactions.[13][14]

By systematically addressing these common issues, you can significantly improve the yield and purity of your benzosultam synthesis.

References

-

Qing-Qing Zhou, Xiao-Qiang Hu. (2020). Recent Advances in Catalytic Synthesis of Benzosultams. Molecules, 25(18), 4367. [Link]

-

University of Rochester, Department of Chemistry. How to Monitor by TLC. [Link]

-

Zhu, C.-L., et al. (2014). Synthesis of benzosultams via an intramolecular sp2 C–H bond amination reaction of o-arylbenzenesulfonamides under metal-free conditions. Organic & Biomolecular Chemistry, 12(1), 149-155. [Link]

-

Li, J., et al. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 11(2), 3132-3149. [Link]

-

Washington State University, Department of Chemistry. Monitoring Reactions by TLC. [Link]

-

Blanc, A., et al. (2019). Benzosultam Synthesis by Gold(I)-Catalyzed Ammonium Formation/Nucleophilic Substitution. Organic Letters, 21(14), 5616-5620. [Link]

-

Dupud, R., et al. (2025). Synthesis of benzosultams via Ag(i)-catalyzed alkylative cyclization of vinyl sulfonamides. Organic & Biomolecular Chemistry. [Link]

-

Laha, J. K., et al. (2020). Recent Advances in Catalytic Synthesis of Benzosultams. Molecules, 25(18), 4367. [Link]

-

Wang, C.-C. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry. [Link]

-

University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

-

Request PDF. Isolation And Purification Of Substance By Column Chromatography. [Link]

-